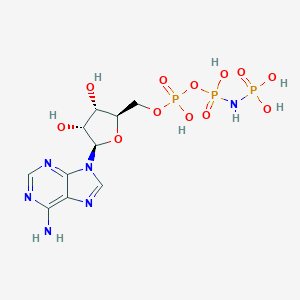

Phosphoaminophosphonic acid-adenylate ester

Vue d'ensemble

Description

L’Acide phosphoaminophosphonique - Ester adénylate est un composé chimique qui sert d’analogue de l’adénosine triphosphate (ATP). Dans ce composé, l’atome d’oxygène reliant le phosphate bêta au phosphate gamma est remplacé par un atome d’azote. Cette modification en fait un inhibiteur compétitif puissant de l’ATPase mitochondriale soluble et liée à la membrane, ainsi que des réactions dépendantes de l’ATP de la phosphorylation oxydative .

Méthodes De Préparation

La synthèse de l’Acide phosphoaminophosphonique - Ester adénylate implique la réaction de l’acide 5’-adénylique avec l’acide imidodiphosphorique. Les conditions réactionnelles nécessitent généralement un environnement contrôlé pour garantir la formation correcte de la liaison ester. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des réacteurs automatisés pour maintenir la cohérence et la pureté .

Analyse Des Réactions Chimiques

L’Acide phosphoaminophosphonique - Ester adénylate subit plusieurs types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits oxydés.

Réduction : Les réactions de réduction peuvent convertir l’ester en ses formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : L’ester peut subir des réactions de substitution où l’un de ses groupes fonctionnels est remplacé par un autre groupe, modifiant ainsi ses propriétés chimiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L’Acide phosphoaminophosphonique - Ester adénylate a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les analogues de l’ATP et leurs interactions avec les enzymes.

Biologie : Le composé est utilisé en recherche pour comprendre l’inhibition de l’ATPase mitochondriale et ses effets sur le métabolisme cellulaire.

Médecine : Il a des applications thérapeutiques potentielles en raison de sa capacité à inhiber les processus dépendants de l’ATP, ce qui pourrait être utile dans le traitement des maladies liées au métabolisme énergétique.

Applications De Recherche Scientifique

Phosphoaminophosphonic Acid-Adenylate Ester has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study ATP analogs and their interactions with enzymes.

Biology: The compound is employed in research to understand mitochondrial ATPase inhibition and its effects on cellular metabolism.

Medicine: It has potential therapeutic applications due to its ability to inhibit ATP-dependent processes, which could be useful in treating diseases related to energy metabolism.

Mécanisme D'action

Le mécanisme d’action de l’Acide phosphoaminophosphonique - Ester adénylate implique son interaction avec l’ATPase mitochondriale. En remplaçant l’atome d’oxygène par un atome d’azote, le composé inhibe l’activité de l’enzyme, empêchant l’hydrolyse de l’ATP. Cette inhibition affecte les réactions dépendantes de l’ATP de la phosphorylation oxydative, conduisant à une modification du métabolisme énergétique cellulaire. Les cibles moléculaires comprennent diverses kinases et enzymes impliquées dans la synthèse et l’utilisation de l’ATP .

Comparaison Avec Des Composés Similaires

L’Acide phosphoaminophosphonique - Ester adénylate est unique en raison de sa substitution d’azote, ce qui le distingue des autres analogues de l’ATP. Les composés similaires comprennent :

Acide phosphoaminophosphonique - Ester guanylate : Un analogue de la guanosine triphosphate (GTP) avec des propriétés inhibitrices similaires.

Adénosine-5’-Phosphosulfate : Un autre analogue de l’ATP utilisé en recherche biochimique.

Adénosine-5’-Diphosphate : Un dérivé de l’ATP naturel impliqué dans le métabolisme énergétique.

Ces composés partagent des similitudes structurelles mais diffèrent dans leurs interactions spécifiques et leurs effets inhibiteurs sur les enzymes.

Propriétés

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180289 | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-73-1, 114661-04-0 | |

| Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycin A 5'-(betagamma-imido)triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)